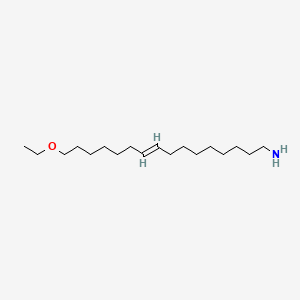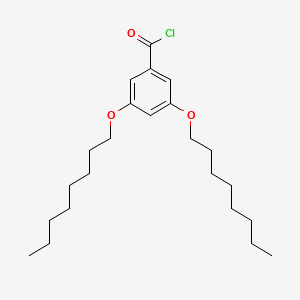
3,5-Bis(octyloxy)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(octyloxy)benzoyl chloride is an organic compound with the molecular formula C23H35ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two octyloxy groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Bis(octyloxy)benzoyl chloride can be synthesized through the acylation of 3,5-bis(octyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a temperature of around 40-50°C and using a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
3,5-Bis(octyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 3,5-bis(octyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used to introduce the 3,5-bis(octyloxy)benzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and phenols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
3,5-Bis(octyloxy)benzoic Acid: Formed from hydrolysis.
Aromatic Ketones: Formed from Friedel-Crafts acylation.
科学的研究の応用
3,5-Bis(octyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3,5-bis(octyloxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the octyloxy substituents.
3,5-Dimethoxybenzoyl Chloride: Similar structure but with methoxy groups instead of octyloxy groups.
3,5-Di-tert-butylbenzoyl Chloride: Contains tert-butyl groups instead of octyloxy groups.
Uniqueness
3,5-Bis(octyloxy)benzoyl chloride is unique due to the presence of long alkyl chains (octyloxy groups) at the 3 and 5 positions of the benzene ring. These substituents impart distinct physical and chemical properties, such as increased hydrophobicity and steric bulk, which can influence the reactivity and applications of the compound.
特性
CAS番号 |
73868-56-1 |
|---|---|
分子式 |
C23H37ClO3 |
分子量 |
397.0 g/mol |
IUPAC名 |
3,5-dioctoxybenzoyl chloride |
InChI |
InChI=1S/C23H37ClO3/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
InChIキー |
YAQOLQHRKGXOKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




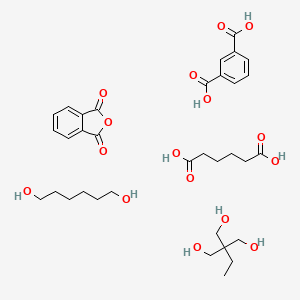
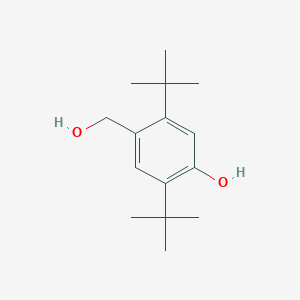
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
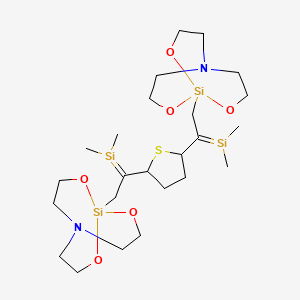
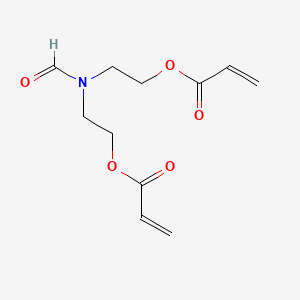
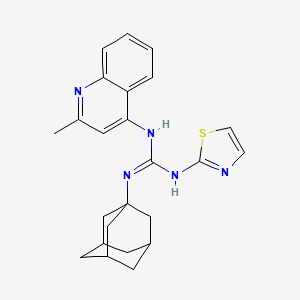

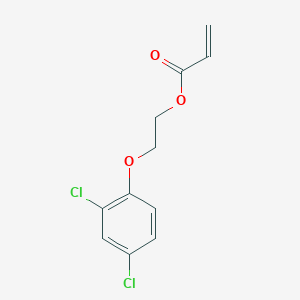
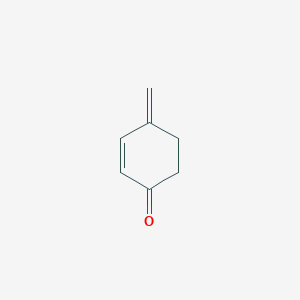
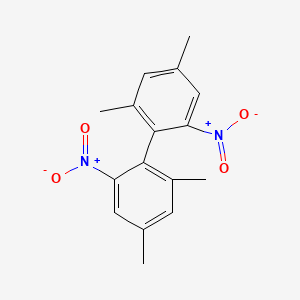
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
